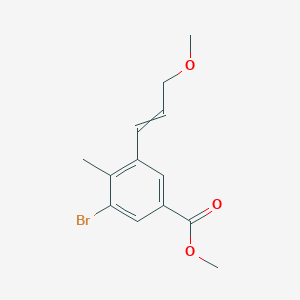![molecular formula C12H16O2S B13869638 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane](/img/structure/B13869638.png)
8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Thiophen-3-yl-1,4-dioxaspiro[45]decane is a chemical compound characterized by a spirocyclic structure that includes a thiophene ring and a dioxaspirodecane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a thiophene derivative with a suitable dioxaspirodecane precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The thiophene ring and spirocyclic structure may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Shares a spirocyclic structure but with different functional groups and biological activities.
1,6,9-Tri-oxaspiro[4.5]decane: Another spirocyclic compound with distinct structural features and applications
Uniqueness: 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane is unique due to the presence of the thiophene ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H16O2S |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
8-thiophen-3-yl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C12H16O2S/c1-4-12(13-6-7-14-12)5-2-10(1)11-3-8-15-9-11/h3,8-10H,1-2,4-7H2 |
Clave InChI |
NATWPQCTIGAKAL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C3=CSC=C3)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B13869563.png)




![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)





![3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol](/img/structure/B13869631.png)
